4-(6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
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Overview
Description
4-(6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives.
Introduction of Chlorine Atoms: Chlorination of the imidazo[1,2-a]pyridine core at the 6 and 8 positions using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Methylation at the 2-position can be carried out using methyl iodide in the presence of a base.
Thiazole Formation: The thiazole ring is introduced by reacting the chlorinated imidazo[1,2-a]pyridine with thioamides under acidic conditions.
Hydrazinyl Substitution: Finally, the hydrazinyl group is introduced by reacting the thiazole derivative with hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, oxidized hydrazinyl derivatives, and reduced forms of the compound .
Scientific Research Applications
4-(6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These include compounds like 2-methylimidazo[1,2-a]pyridine and 6,8-dichloroimidazo[1,2-a]pyridine.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-hydrazinylthiazole.
Uniqueness
4-(6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is unique due to its combined imidazo[1,2-a]pyridine and thiazole structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9Cl2N5S |
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Molecular Weight |
314.2 g/mol |
IUPAC Name |
[4-(6,8-dichloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H9Cl2N5S/c1-5-9(8-4-19-11(16-8)17-14)18-3-6(12)2-7(13)10(18)15-5/h2-4H,14H2,1H3,(H,16,17) |
InChI Key |
IGAWOWZREXLQLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)Cl)Cl)C3=CSC(=N3)NN |
Origin of Product |
United States |
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